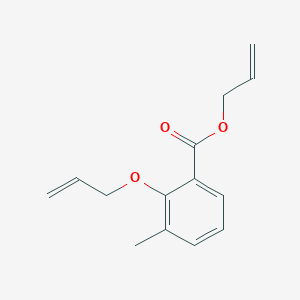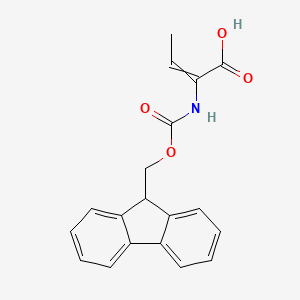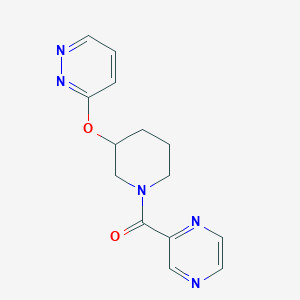
Pyrazin-2-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazin-2-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone is a complex organic compound that features a pyrazine ring, a pyridazine ring, and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazin-2-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method involves the reaction of pyrazine-2-carboxylic acid with piperidine and pyridazine derivatives under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity through various purification techniques, and adhering to safety and environmental regulations.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrazin-2-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, Pyrazin-2-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a promising candidate for further research .
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for various applications, including catalysis and material science.
Mécanisme D'action
The mechanism of action of Pyrazin-2-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazin-3(2H)-ones: These compounds share a similar pyridazine ring and exhibit diverse pharmacological activities.
1,2,3-Triazole-Fused Pyrazines and Pyridazines: These compounds have similar structural features and are used in medicinal chemistry.
Uniqueness
Pyrazin-2-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone is unique due to its combination of pyrazine, pyridazine, and piperidine rings. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C14H15N5O2 |
|---|---|
Poids moléculaire |
285.30 g/mol |
Nom IUPAC |
pyrazin-2-yl-(3-pyridazin-3-yloxypiperidin-1-yl)methanone |
InChI |
InChI=1S/C14H15N5O2/c20-14(12-9-15-6-7-16-12)19-8-2-3-11(10-19)21-13-4-1-5-17-18-13/h1,4-7,9,11H,2-3,8,10H2 |
Clé InChI |
QYUMAHUNHUVNAG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)C(=O)C2=NC=CN=C2)OC3=NN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Azanium;(3-bromo-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate](/img/structure/B14122381.png)
![1-Phenyl-4-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole](/img/structure/B14122385.png)
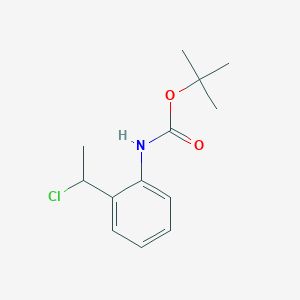
![(3S,5R,10S,13R,14S,17R)-10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14122397.png)
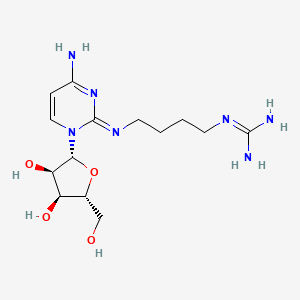

![(4-{[(5-{[(3-chlorophenyl)methyl]oxy}-2-methylphenyl)carbonyl]amino}-3-methylphenyl)acetic Acid](/img/structure/B14122415.png)


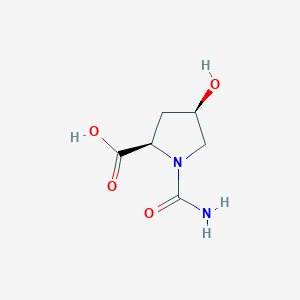
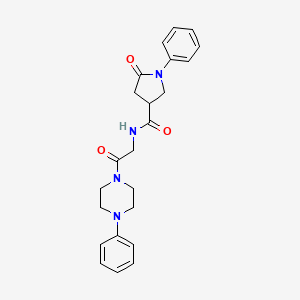
![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B14122429.png)
